Fmoc-D-Arg-OH

Vue d'ensemble

Description

Fmoc-D-Arg-OH, also known as Nα-(9-Fluorenylmethoxycarbonyl)-L-arginine, is a derivative of the amino acid L-arginine. It is commonly used in peptide synthesis as a protecting group for the amino group of arginine. The fluorenylmethoxycarbonyl (Fmoc) group is base-labile, meaning it can be removed under basic conditions, making it a popular choice in solid-phase peptide synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fmoc-D-Arg-OH can be synthesized by reacting L-arginine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using the aforementioned methods. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards.

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-D-Arg-OH undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine in N,N-dimethylformamide (DMF).

Coupling Reactions: It can participate in peptide bond formation with other amino acids during peptide synthesis.

Common Reagents and Conditions:

Major Products:

Deprotection: Removal of the Fmoc group yields free L-arginine.

Coupling: Formation of peptide bonds results in longer peptide chains.

Applications De Recherche Scientifique

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) :

Fmoc-D-Arg-OH is primarily employed in SPPS, a method that facilitates the construction of peptides by sequentially adding amino acids to a growing chain attached to a solid support. The Fmoc group protects the amino terminus, allowing for selective deprotection and coupling reactions. The incorporation of D-arginine into peptides can enhance their biological activity and stability, making them more resistant to enzymatic degradation compared to their L-arginine counterparts .

D-Peptide Analog Synthesis :

Researchers utilize this compound to create D-peptide analogs of naturally occurring L-peptides. These analogs are essential for studying structure-function relationships and developing therapeutic agents with improved properties. D-peptides can mimic natural peptide ligands, providing insights into protein-protein interactions and aiding in the design of novel materials with unique functionalities.

Drug Development

This compound plays a crucial role in modifying peptide structures for pharmaceutical applications. By incorporating D-arginine, researchers can develop peptides that target specific receptors or pathways in various diseases. This modification enhances the peptides' pharmacokinetic properties, potentially leading to more effective therapeutics .

Bioconjugation

In bioconjugation, this compound is used to link peptides with other molecules such as drugs or imaging agents. This process improves the efficacy and specificity of treatments by creating targeted delivery systems that enhance therapeutic outcomes .

Protein Engineering

The compound is also employed in protein engineering to introduce specific functionalities into proteins. This application aids in designing novel proteins with desired properties for research or therapeutic use, expanding the potential of proteins in various biomedical applications .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in diverse applications:

- Enhanced Stability : Research indicates that peptides incorporating D-arginine exhibit greater resistance to enzymatic degradation compared to those with L-arginine. This property is particularly beneficial for therapeutic peptides aimed at prolonged action in biological systems.

- Novel Peptide Design : A study demonstrated the successful synthesis of D-peptides using this compound, showcasing its utility in exploring new peptide designs that can interact with biological targets effectively .

Comparison Table of Related Compounds

| Compound Name | Structure/Modification | Key Features |

|---|---|---|

| Fmoc-L-Arginine | L-isomer instead of D | Commonly used; natural form |

| Fmoc-D-Arg(Pbf)-OH | Uses Pbf protecting group | Different stability and reactivity profiles |

| Fmoc-D-Arg(Boc)-OH | Uses Boc protecting group | More prone to side reactions during synthesis |

| Fmoc-D-Arg(Tos)-OH | Uses Tos protecting group | Stable but susceptible to unwanted modifications |

The nitro modification present in some derivatives like Fmoc-D-Arg(NO2)-OH influences both chemical reactivity and biological properties, allowing for selective reactions that enhance peptide functionality while minimizing side reactions during synthesis .

Mécanisme D'action

The primary function of Fmoc-D-Arg-OH in peptide synthesis is to protect the amino group of arginine during the synthesis process. The Fmoc group is introduced by reacting the amine with Fmoc-Cl or Fmoc-OSu . The protection prevents unwanted side reactions, allowing for selective peptide bond formation. The Fmoc group is then removed under basic conditions, typically using piperidine in DMF, to yield the free amino group for further reactions .

Comparaison Avec Des Composés Similaires

Fmoc-D-Arg-OH is unique due to its specific protecting group, the Fmoc group, which is base-labile and allows for selective deprotection under mild conditions. Similar compounds include:

Nα-Fmoc-L-lysine: Another Fmoc-protected amino acid used in peptide synthesis.

Nα-Fmoc-L-ornithine: Used similarly in peptide synthesis.

These compounds share the Fmoc protecting group but differ in the amino acid they protect, each offering unique properties and applications in peptide synthesis.

Activité Biologique

Fmoc-D-Arg-OH, or N-(9-fluorenylmethoxycarbonyl)-D-arginine, is a non-natural amino acid derivative widely used in peptide synthesis and drug development. Its unique structure and properties contribute to its significant biological activities, particularly in enhancing peptide stability and functionality. This article explores the biological activity of this compound, supported by research findings, applications, and comparative data.

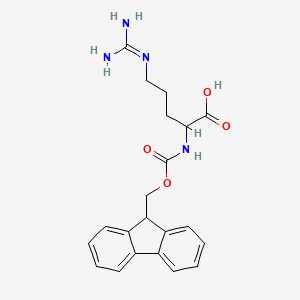

Chemical Structure and Properties

This compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus and a guanidino side chain characteristic of arginine. The D-configuration of arginine alters its spatial orientation, which can significantly impact the biological properties of peptides synthesized from it.

Key Features:

- Molecular Formula: C21H24N4O4

- Molecular Weight: 396.44 g/mol

- CAS Number: 7018814

Biological Activity

The biological activity of this compound is primarily attributed to its incorporation into peptides, which can lead to enhanced stability and resistance to enzymatic degradation compared to peptides containing L-arginine. This property makes it particularly valuable in therapeutic applications.

- Enzymatic Resistance: Peptides containing D-arginine show increased resistance to proteolytic enzymes, which can enhance their bioavailability and therapeutic efficacy.

- Receptor Interaction: D-peptides can mimic natural ligands, allowing them to interact with various receptors involved in cellular signaling pathways.

- Antimicrobial Properties: Some studies indicate that D-peptides may exhibit antimicrobial activity, making them potential candidates for developing new antibiotics.

Applications in Research and Medicine

This compound is utilized in various fields, including:

- Peptide Synthesis: It serves as a key building block in solid-phase peptide synthesis (SPPS), allowing researchers to create D-peptide analogs for studying structure-function relationships.

- Drug Development: Its ability to modify peptide structures enhances the design of therapeutic agents targeting specific diseases.

- Bioconjugation: this compound is used to create bioconjugates that link peptides with drugs or imaging agents, improving treatment specificity.

Comparative Analysis with Other Arg Derivatives

The table below summarizes the properties and applications of this compound compared to other arginine derivatives:

| Compound Name | Structure/Modification | Key Features | Applications |

|---|---|---|---|

| Fmoc-L-Arginine | L-isomer | Natural form; commonly used in SPPS | General peptide synthesis |

| Fmoc-D-Arg(Pbf)-OH | Pbf protecting group | Different stability; useful for specific reactions | Targeted drug development |

| Fmoc-D-Arg(Boc)-OH | Boc protecting group | Prone to side reactions | General peptide synthesis |

| Fmoc-D-Arg(NO2)-OH | Nitro modification | Enhanced stability; selective reactivity | Novel material development |

Case Studies

-

Therapeutic Peptide Development:

A study demonstrated that peptides synthesized with this compound exhibited improved stability against enzymatic degradation compared to their L-counterparts. This property was crucial in developing therapeutic peptides for chronic diseases where prolonged circulation time is beneficial. -

Antimicrobial Activity:

Research has shown that certain D-peptides derived from this compound displayed significant antimicrobial effects against various pathogens. These findings suggest potential applications in developing new antibiotics.

Propriétés

IUPAC Name |

5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBUCBXGDWWXNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.